WD6305 TFA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

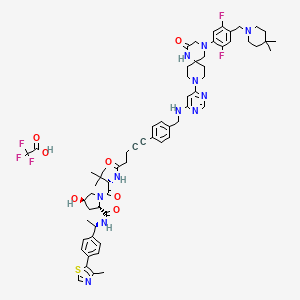

Formule moléculaire |

C63H76F5N11O7S |

|---|---|

Poids moléculaire |

1226.4 g/mol |

Nom IUPAC |

(2S,4R)-1-[(2S)-2-[5-[4-[[[6-[4-[4-[(4,4-dimethylpiperidin-1-yl)methyl]-2,5-difluorophenyl]-2-oxo-1,4,9-triazaspiro[5.5]undecan-9-yl]pyrimidin-4-yl]amino]methyl]phenyl]pent-4-ynoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C61H75F2N11O5S.C2HF3O2/c1-39(43-16-18-44(19-17-43)55-40(2)67-38-80-55)68-57(78)50-29-46(75)34-74(50)58(79)56(59(3,4)5)69-53(76)11-9-8-10-41-12-14-42(15-13-41)32-64-51-31-52(66-37-65-51)72-26-22-61(23-27-72)36-73(35-54(77)70-61)49-30-47(62)45(28-48(49)63)33-71-24-20-60(6,7)21-25-71;3-2(4,5)1(6)7/h12-19,28,30-31,37-39,46,50,56,75H,9,11,20-27,29,32-36H2,1-7H3,(H,68,78)(H,69,76)(H,70,77)(H,64,65,66);(H,6,7)/t39-,46+,50-,56+;/m0./s1 |

Clé InChI |

BCCCNXZKLQWFCF-SCGGALBRSA-N |

SMILES isomérique |

CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCC#CC4=CC=C(C=C4)CNC5=CC(=NC=N5)N6CCC7(CC6)CN(CC(=O)N7)C8=C(C=C(C(=C8)F)CN9CCC(CC9)(C)C)F)O.C(=O)(C(F)(F)F)O |

SMILES canonique |

CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCC#CC4=CC=C(C=C4)CNC5=CC(=NC=N5)N6CCC7(CC6)CN(CC(=O)N7)C8=C(C=C(C(=C8)F)CN9CCC(CC9)(C)C)F)O.C(=O)(C(F)(F)F)O |

Origine du produit |

United States |

Foundational & Exploratory

WD6305 TFA: A Technical Guide to a PROTAC Degrader Targeting the METTL3-METTL14 Complex

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of WD6305 TFA, a potent and selective proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the METTL3-METTL14 N6-methyladenosine (m6A) methyltransferase complex. This document details the mechanism of action, quantitative efficacy, and key experimental protocols for researchers investigating the therapeutic potential of targeting this complex, particularly in the context of acute myeloid leukemia (AML).

Introduction

N6-methyladenosine (m6A) is the most prevalent internal modification on mRNA in eukaryotes, playing a crucial role in RNA metabolism, including splicing, stability, and translation. The primary enzymatic writer of this modification is the METTL3-METTL14 heterodimeric complex. Dysregulation of this complex has been implicated in the pathogenesis of various cancers, including acute myeloid leukemia (AML), making it a compelling therapeutic target.[1]

WD6305 is a heterobifunctional PROTAC that offers a novel therapeutic strategy by inducing the targeted degradation of both METTL3 and METTL14.[1][2] Unlike small molecule inhibitors that only block the catalytic activity of METTL3, WD6305 eliminates the entire protein complex, potentially overcoming resistance mechanisms and addressing non-catalytic functions of the complex.[3] This guide summarizes the available data on this compound and provides detailed methodologies for its scientific evaluation.

Mechanism of Action

WD6305 functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system. It is composed of three key components:

-

A ligand that binds to the METTL3 subunit of the methyltransferase complex (derived from the inhibitor UZH2).[2]

-

A ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2]

-

A linker that connects these two ligands.

This tripartite structure allows WD6305 to simultaneously bind to both the METTL3-METTL14 complex and the VHL E3 ligase, forming a ternary complex. This proximity facilitates the ubiquitination of METTL3 and METTL14, marking them for degradation by the 26S proteasome. The degradation of the complex leads to a reduction in global m6A levels, inhibition of AML cell proliferation, and induction of apoptosis.[1][4][5]

Quantitative Data

The efficacy of this compound has been quantified in AML cell lines, demonstrating its potency in inducing the degradation of both METTL3 and METTL14.

| Parameter | Target Protein | Cell Line | Value | Reference |

| DC50 | METTL3 | Mono-Mac-6 | 140 nM | [4][5] |

| DC50 | METTL14 | Mono-Mac-6 | 194 nM | [4][5] |

| Dmax | METTL3 | Mono-Mac-6 | 91.9% | [4] |

-

DC50 (Degradation Concentration 50): The concentration of the degrader required to induce 50% of the maximal degradation of the target protein.

-

Dmax (Maximum Degradation): The maximum percentage of protein degradation achieved at high concentrations of the degrader.

Downstream Signaling Pathways

Degradation of the METTL3-METTL14 complex by WD6305 impacts several downstream signaling pathways crucial for AML cell survival and proliferation. A key affected pathway is the mdm2/p53 signaling axis . Knockdown of METTL3 and METTL14 has been shown to upregulate p53 and its downstream target, the cyclin-dependent kinase inhibitor p21.[5] This leads to cell cycle arrest and apoptosis. Additionally, METTL3-METTL14 has been shown to regulate the expression of key oncogenes such as c-MYC and anti-apoptotic proteins like BCL2 .[6] Degradation of the complex by WD6305 is therefore expected to downregulate these pro-survival factors.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the activity of this compound.

Western Blotting for Protein Degradation

This protocol is designed to quantify the dose-dependent degradation of METTL3 and METTL14.

Experimental Workflow:

Methodology:

-

Cell Culture and Treatment:

-

Culture Mono-Mac-6 cells in appropriate media and conditions.

-

Seed cells at a suitable density in 6-well plates.

-

Treat cells with increasing concentrations of this compound (e.g., 20, 50, 100, 250, 500, 1000, 2000, and 5000 nM) for 24 hours. Include a vehicle control (e.g., DMSO).

-

-

Cell Lysis:

-

Harvest cells and wash with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA protein assay kit.

-

-

SDS-PAGE and Protein Transfer:

-

Normalize protein samples to the same concentration and prepare with Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against METTL3, METTL14, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Detect protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantify band intensities and normalize to the loading control to determine the percentage of protein degradation relative to the vehicle control.

-

Cell Viability Assay

This protocol measures the effect of this compound on the proliferation of AML cells.

Methodology:

-

Cell Seeding:

-

Seed Mono-Mac-6 cells in a 96-well plate at a density of 5,000-10,000 cells per well.

-

-

Compound Treatment:

-

Treat cells with a serial dilution of this compound (e.g., 0.5 - 10 µM) for 48 hours. Include a vehicle control.

-

-

Viability Assessment (using a tetrazolium-based assay like MTT or MTS):

-

Add the viability reagent (e.g., MTT) to each well and incubate for 2-4 hours at 37°C.

-

Add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

-

Data Analysis:

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

-

Plot a dose-response curve and determine the IC50 value.

-

Apoptosis Assay

This protocol detects the induction of apoptosis by this compound through the measurement of apoptosis markers.

Methodology (Western Blot for Cleaved Caspase-3 and PARP):

-

Cell Treatment and Lysis:

-

Treat Mono-Mac-6 cells with this compound (e.g., 1 µM) for 48 hours.

-

Lyse the cells and quantify the protein concentration as described in the Western Blotting protocol (Section 5.1).

-

-

Immunoblotting:

-

Perform SDS-PAGE and protein transfer.

-

Probe the membranes with primary antibodies specific for cleaved caspase-3 and cleaved PARP. Use an antibody for total PARP and a loading control for normalization.

-

Incubate with appropriate secondary antibodies and detect the signal.

-

-

Analysis:

-

An increase in the levels of cleaved caspase-3 and cleaved PARP indicates the induction of apoptosis.[5]

-

Methodology (Annexin V/PI Staining by Flow Cytometry):

-

Cell Treatment:

-

Treat Mono-Mac-6 cells with this compound as described above.

-

-

Staining:

-

Harvest cells and wash with cold PBS.

-

Resuspend cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubate in the dark for 15 minutes at room temperature.

-

-

Flow Cytometry:

-

Analyze the stained cells by flow cytometry.

-

Annexin V positive, PI negative cells are considered early apoptotic, while Annexin V positive, PI positive cells are late apoptotic or necrotic.

-

Conclusion

This compound is a powerful chemical tool for studying the biological functions of the METTL3-METTL14 complex and represents a promising therapeutic strategy for AML and potentially other cancers dependent on m6A methylation. Its ability to induce potent and selective degradation of its targets offers a distinct advantage over catalytic inhibition. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate the mechanism and therapeutic potential of this compound.

References

- 1. PROTAC-induced degradation of the METTL3/METTL14 complex to alter m6A mRNA abundance in AML | Poster Board #466 - American Chemical Society [acs.digitellinc.com]

- 2. The m6A RNA methyltransferase METTL3/METTL14 promotes leukemogenesis through the mdm2/p53 pathway in acute myeloid leukemia [jcancer.org]

- 3. Discovery of a potent METTL3-METTL14 complex PROTAC degrader with antileukemic potential | BioWorld [bioworld.com]

- 4. Discovery of a PROTAC degrader for METTL3-METTL14 complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The m6A RNA methyltransferase METTL3/METTL14 promotes leukemogenesis through the mdm2/p53 pathway in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

The METTL3-METTL14 Complex: A Core Regulator of Gene Expression Through N6-methyladenosine (m6A) RNA Modification

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The METTL3-METTL14 complex is the catalytic core of the N6-methyladenosine (m6A) methyltransferase complex in mammals, responsible for installing the most abundant internal modification in messenger RNA (mRNA) and non-coding RNAs. This epitranscriptomic mark plays a pivotal role in post-transcriptional gene regulation, influencing RNA splicing, nuclear export, stability, and translation. Dysregulation of the METTL3-METTL14 complex has been implicated in a wide range of human diseases, including various cancers, developmental defects, and immune disorders, making it a compelling target for therapeutic intervention. This guide provides a comprehensive overview of the biological function of the METTL3-METTL14 complex, detailed experimental protocols for its study, and quantitative data to support further research and drug development efforts.

Core Biological Function and Mechanism

The METTL3-METTL14 complex functions as a heterodimer to catalyze the transfer of a methyl group from S-adenosylmethionine (SAM) to the N6 position of adenosine residues within a specific consensus sequence, typically RRACH (where R = A or G, H = A, C, or U), on RNA molecules.[1][2] While both proteins possess a methyltransferase-like domain, their roles within the complex are distinct. METTL3 is the catalytically active subunit, containing the SAM-binding pocket and the active site for methyl transfer.[3][4] METTL14, on the other hand, is catalytically inactive but plays a crucial structural role by stabilizing METTL3 and, importantly, by recognizing and binding to the target RNA substrate.[3][5] The formation of the stable METTL3-METTL14 heterodimer dramatically enhances the overall methyltransferase activity compared to either protein alone.[6]

The m6A modification is a dynamic process, with the METTL3-METTL14 complex acting as the primary "writer." This modification is recognized by a variety of "reader" proteins, which mediate the downstream effects on RNA metabolism. Furthermore, the modification can be reversed by "eraser" enzymes, such as FTO and ALKBH5, highlighting the intricate regulation of the m6A epitranscriptome.

Quantitative Data

The following tables summarize key quantitative data related to the METTL3-METTL14 complex, providing a valuable resource for experimental design and computational modeling.

Table 1: Kinetic Parameters of the METTL3-METTL14 Complex

| Substrate | Km | kcat | kcat/Km | Reference |

| SAM | 102 ± 15 nM | 18 ± 2 h-1 | 818 h-1µM-1 | [7] |

| ssRNA (with GGACU) | 22 ± 2 nM | 18 ± 2 h-1 | 818 h-1µM-1 | [7] |

| ssDNA | 3.2 µM | 2.8 min-1 | 0.9 min-1µM-1 | [8] |

| dsDNA (with CPD) | 0.6-0.7 µM | 0.9 min-1 | ~1.4 min-1µM-1 | [8] |

Table 2: Binding Affinities (Kd) of the METTL3-METTL14 Complex for Nucleic Acid Substrates

| Substrate | Kd | Method | Reference |

| rNEAT2 (structured RNA) | 2 nM | Fluorescence Polarization | [9][10] |

| rTCE23 (hairpin RNA) | 25 nM | Fluorescence Polarization | [9][10] |

| ssRNA (FoxM1-p1) | 294 nM | Fluorescence Polarization | [9][10] |

| ssDNA (d6T) | 370 nM | Fluorescence Polarization | [9][10] |

| ssDNA (d6T*) | 509 nM | Fluorescence Polarization | [9][10] |

| RNA with 5'-GGACU-3' | several hundred µM | Isothermal Titration Calorimetry | [11] |

Table 3: Inhibitor IC50 Values for the METTL3-METTL14 Complex

| Inhibitor | IC50 | Assay Type | Reference |

| S-adenosylhomocysteine (SAH) | 0.9 ± 0.1 µM | Radioactivity-based | [7] |

| STM2457 | 4.2 nM | Radiometric HotSpot | [12] |

| UZH1a | 380 nM | Radiometric HotSpot | [12] |

| Compound 77 | 7.4 µM | Not specified | [13] |

Key Signaling Pathways and Regulatory Networks

The METTL3-METTL14 complex is integrated into numerous cellular signaling pathways, where it modulates the expression of key regulatory proteins.

Figure 1: Key signaling pathways regulated by the METTL3-METTL14 complex.

Experimental Protocols

In Vitro Methyltransferase Assay

This protocol is designed to measure the methyltransferase activity of the purified METTL3-METTL14 complex on a specific RNA substrate.

Materials:

-

Purified recombinant METTL3-METTL14 complex

-

RNA oligonucleotide substrate containing the GGACU consensus sequence

-

S-[methyl-3H]adenosyl-L-methionine ([3H]-SAM)

-

Reaction buffer (e.g., 50 mM HEPES pH 7.5, 5 mM NaCl, 1 mM DTT)[14]

-

Hybond-N+ membrane

-

Scintillation counter

Procedure:

-

Prepare the reaction mixture in a total volume of 5 µL containing 2 µM purified METTL3-METTL14, 10 µM RNA substrate, and 5 µM [3H]-SAM in reaction buffer.[14]

-

Incubate the reaction at 37°C for 1 hour.[14]

-

Spot 3 µL of the reaction mixture onto a Hybond-N+ membrane.

-

Crosslink the methylated RNA to the membrane by exposing it to UV light (254 nm) for 2 minutes.[14]

-

Wash the membrane three times with 1X PBS and twice with 95% ethanol to remove unincorporated [3H]-SAM.[14]

-

Quantify the incorporated radioactivity using a scintillation counter.

Figure 2: Experimental workflow for an in vitro methyltransferase assay.

Co-Immunoprecipitation (Co-IP) for METTL3-METTL14 Interaction

This protocol is used to verify the interaction between METTL3 and METTL14 in a cellular context.

Materials:

-

HEK293T cells

-

Expression vectors for FLAG-tagged METTL3 and Myc-tagged METTL14

-

Transfection reagent

-

Lysis buffer (e.g., RIPA buffer)

-

Anti-FLAG M2 affinity gel

-

Anti-Myc antibody

-

Anti-FLAG antibody

-

Protein A/G agarose beads

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Co-transfect HEK293T cells with expression vectors for FLAG-METTL3 and Myc-METTL14.

-

After 48 hours, lyse the cells in lysis buffer.

-

Incubate the cell lysate with anti-FLAG M2 affinity gel to immunoprecipitate FLAG-METTL3 and its interacting proteins.

-

Wash the beads extensively to remove non-specific binding.

-

Elute the protein complexes from the beads.

-

Analyze the eluate by SDS-PAGE and Western blotting using anti-Myc and anti-FLAG antibodies to detect Myc-METTL14 and FLAG-METTL3, respectively.[15]

Figure 3: Experimental workflow for Co-Immunoprecipitation.

Methylated RNA Immunoprecipitation Sequencing (MeRIP-Seq)

This protocol allows for the transcriptome-wide mapping of m6A modifications.

Materials:

-

Total RNA from cells or tissues

-

Anti-m6A antibody

-

Protein A/G magnetic beads

-

Fragmentation buffer

-

IP buffer

-

Elution buffer

-

RNA purification kits

-

Next-generation sequencing library preparation kit

Procedure:

-

Isolate total RNA and fragment it into ~100-nucleotide-long fragments.[16]

-

Incubate the fragmented RNA with an anti-m6A antibody coupled to protein A/G magnetic beads.[2]

-

Wash the beads to remove non-specifically bound RNA.

-

Elute the m6A-containing RNA fragments.

-

Purify the enriched RNA.

-

Prepare a cDNA library from the enriched RNA and a corresponding input control library from the fragmented total RNA.

-

Perform high-throughput sequencing of both libraries.

-

Analyze the sequencing data to identify m6A peaks by comparing the enriched library to the input library.[16]

Figure 4: Experimental workflow for MeRIP-Seq.

Implications for Drug Development

The critical role of the METTL3-METTL14 complex in various diseases, particularly cancer, has positioned it as a promising therapeutic target. The development of small molecule inhibitors that specifically target the catalytic activity of METTL3 is an active area of research.[12][13] Such inhibitors have shown preclinical efficacy in suppressing tumor growth and promoting differentiation in models of acute myeloid leukemia and neuroblastoma.[11] The quantitative data and experimental protocols provided in this guide are intended to facilitate the discovery and development of novel therapeutics targeting the m6A machinery.

Conclusion

The METTL3-METTL14 complex is a fundamental component of the epitranscriptomic machinery, with profound effects on gene expression and cellular function. A thorough understanding of its biological function, coupled with robust experimental methodologies and quantitative data, is essential for advancing our knowledge of its role in health and disease. This technical guide serves as a foundational resource for researchers and drug development professionals, aiming to accelerate progress in this exciting and rapidly evolving field.

References

- 1. Novel insights into the METTL3-METTL14 complex in musculoskeletal diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MeRIP-Seq/m6A-seq [illumina.com]

- 3. Structural basis for cooperative function of Mettl3 and Mettl14 methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The catalytic mechanism of the RNA methyltransferase METTL3 | eLife [elifesciences.org]

- 5. Structure of METTL3-METTL14 with an m6A nucleotide reveals insights into m6A conversion and sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A METTL3-METTL14 complex mediates mammalian nuclear RNA N6-adenosine methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Human MettL3-MettL14 RNA adenine methyltransferase complex is active on double-stranded DNA containing lesions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. RNA binding to human METTL3-METTL14 restricts N6-deoxyadenosine methylation of DNA in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 10. elifesciences.org [elifesciences.org]

- 11. Solution structure of the RNA recognition domain of METTL3-METTL14 N6-methyladenosine methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. reactionbiology.com [reactionbiology.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Structure of METTL3-METTL14 with an m6A nucleotide reveals insights into m6A conversion and sensing [elifesciences.org]

- 15. Interactions, localization, and phosphorylation of the m6A generating METTL3–METTL14–WTAP complex - PMC [pmc.ncbi.nlm.nih.gov]

- 16. MeRIP Sequencing - CD Genomics [cd-genomics.com]

Exploring the Downstream Targets of METTL3 Degradation

An In-depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Introduction

N6-methyladenosine (m6A) is the most abundant internal modification on eukaryotic mRNA, a critical layer of epitranscriptomic regulation. The primary catalytic enzyme responsible for this modification is Methyltransferase-like 3 (METTL3).[1][2][3] In complex with other proteins like METTL14 and WTAP, METTL3 installs m6A marks that influence nearly every aspect of the mRNA lifecycle, including splicing, nuclear export, stability, and translation.[1][4]

Dysregulation of METTL3 is implicated in a wide array of human diseases, most notably cancer.[1][2][5] It can function as an oncogene or, in some contexts, a tumor suppressor by modulating the expression of key genes.[1][2] Consequently, METTL3 has emerged as a high-value therapeutic target. The degradation of METTL3, whether through targeted protein degraders (e.g., PROTACs) or inhibition of its activity, offers a promising strategy for therapeutic intervention.[5][6][7]

This technical guide provides an in-depth exploration of the downstream targets affected by METTL3 degradation. We will detail the molecular mechanisms, summarize key target genes and pathways in quantitative tables, provide detailed experimental protocols for target identification, and visualize complex relationships using signaling and workflow diagrams.

Core Mechanisms of METTL3-Mediated Gene Regulation

Degradation of METTL3 leads to a global reduction in m6A levels, which in turn alters gene expression through several distinct mechanisms.[6]

-

m6A-Dependent mRNA Stability and Decay : This is the most well-documented mechanism. METTL3-deposited m6A marks are recognized by "reader" proteins, primarily from the YTH-domain family. The reader YTHDF2 is known to bind m6A-modified transcripts and recruit the CCR4-NOT deadenylase complex, leading to mRNA degradation.[8][9] Degradation of METTL3, therefore, prevents this process, leading to increased stability and expression of target mRNAs.[10][11][12][13][14] Conversely, in some contexts, m6A can stabilize transcripts by preventing endoribonucleolytic cleavage.

-

m6A-Dependent Translation : The reader protein YTHDF1 recognizes m6A-modified mRNAs and can promote their translation by recruiting translation initiation factors like eIF3.[15][16] Therefore, METTL3 degradation can lead to decreased protein synthesis from these target transcripts, even if mRNA levels are unaffected.

-

m6A-Independent Regulation : Emerging evidence shows that METTL3 can regulate gene expression independently of its catalytic activity. It can associate with ribosomes and the translation initiation machinery directly to enhance the translation of specific oncogenes, such as EGFR and TAZ.[1][2][16] In these cases, the physical degradation of the METTL3 protein, rather than just the inhibition of its methyltransferase activity, is crucial for therapeutic effect.[7]

Key Downstream Targets and Signaling Pathways

The degradation of METTL3 impacts a multitude of cellular processes by altering the expression of critical regulatory genes. These effects are highly context-dependent, varying across different cancer types and cellular environments.

Oncogenes and Tumor Suppressors

METTL3 is a master regulator of oncogenic and tumor-suppressive pathways. Its degradation directly affects the expression of numerous genes pivotal for cancer progression.

| Target Gene | Cancer/Cell Type | Effect of METTL3 Degradation/Inhibition | Mechanism | Reference |

| c-MYC | Acute Myeloid Leukemia (AML), Gastric Cancer, OSCC | Decreased protein expression, reduced mRNA stability | m6A-dependent translation and stability | [17][18][19] |

| BCL2 | Acute Myeloid Leukemia (AML) | Decreased protein expression | Enhanced translation efficiency (m6A-dependent) | [17][20] |

| EGFR | Lung Adenocarcinoma | Decreased protein expression | m6A-independent; METTL3 recruits eIF3 | [2][16] |

| TAZ | Lung Adenocarcinoma | Decreased protein expression | m6A-independent; METTL3 recruits eIF3 | [2][16] |

| SOX2 | Gastric Cancer, Lung Cancer | Decreased mRNA stability | m6A-IGF2BP2-dependent stability | [11][21] |

| DANCR | Osteosarcoma | Decreased lncRNA stability | m6A-dependent stability | [11][13] |

| ITGB1 | Prostatic Carcinoma | Decreased mRNA stability | m6A-HuR-dependent stability | [14] |

| SETD7/KLF4 | Bladder Cancer | Increased mRNA stability and expression | m6A-YTHDF2-dependent degradation | [8][22] |

| SOCS2 | Hepatocellular Carcinoma | Increased mRNA stability and expression | m6A-YTHDF2-dependent degradation | [22][23] |

| CDKN1A | Breast Cancer | Altered expression, affecting EMT | m6A-dependent regulation | [24] |

Major Signaling Pathways

Degradation of METTL3 disrupts several fundamental signaling cascades that are frequently hijacked in cancer.

| Signaling Pathway | Downstream Effect of METTL3 Degradation | Key Targets Modulated | Reference |

| PI3K/AKT/mTOR | Inhibition of pathway activity | PTEN, AKT, mTOR, PHLPP2 | [1][17][21][25] |

| Wnt/β-catenin | Inhibition of pathway activity | LEF1, β-catenin | [21][23] |

| MAPK (p38/ERK) | Inhibition or activation (context-dependent) | p-p38, p-ERK, SPRED2 | [1][21] |

| JAK/STAT | Inhibition of pathway activity | STAT1, SOCS2, SOCS3 | [10][21][22] |

| EMT Pathway | Inhibition of Epithelial-Mesenchymal Transition | ZMYM1, JUNB, Snail, E-cadherin | [1][2][21][23] |

| Apoptosis Pathway | Induction of apoptosis | BAX, Caspase-3, Bcl-2 | [1][23][24] |

Visualizing METTL3 Functions and Workflows

Diagrams created using Graphviz DOT language to illustrate key processes.

Experimental Workflow for Target Identification

Caption: Workflow for identifying downstream targets of METTL3 degradation.

m6A-Dependent mRNA Decay Pathway

References

- 1. Multiple Functions and Mechanisms Underlying the Role of METTL3 in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Roles of METTL3 in cancer: mechanisms and therapeutic targeting - ProQuest [proquest.com]

- 3. Gene - METTL3 [maayanlab.cloud]

- 4. METTL3 as a potential therapeutic target in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mining for METTL3 inhibitors to suppress cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What are METTL3 inhibitors and how do they work? [synapse.patsnap.com]

- 7. biorxiv.org [biorxiv.org]

- 8. METTL3/YTHDF2 m6A axis promotes tumorigenesis by degrading SETD7 and KLF4 mRNAs in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. METTL3-mediated m6A methylation orchestrates mRNA stability and dsRNA contents to equilibrate γδ T1 and γδ T17 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | METTL3 Contributes to Osteosarcoma Progression by Increasing DANCR mRNA Stability via m6A Modification [frontiersin.org]

- 12. mdpi.com [mdpi.com]

- 13. METTL3 Contributes to Osteosarcoma Progression by Increasing DANCR mRNA Stability via m6A Modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. METTL3 enhances cell adhesion through stabilizing integrin β1 mRNA via an m6A-HuR-dependent mechanism in prostatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. METTL3 promotes translation in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. Frontiers | METTL3 Promotes the Progression of Gastric Cancer via Targeting the MYC Pathway [frontiersin.org]

- 19. ascopubs.org [ascopubs.org]

- 20. biorxiv.org [biorxiv.org]

- 21. METTL3 plays multiple functions in biological processes - PMC [pmc.ncbi.nlm.nih.gov]

- 22. METTL3 methyltransferase 3, N6-adenosine-methyltransferase complex catalytic subunit [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 23. METTL3 from Target Validation to the First Small-Molecule Inhibitors: A Medicinal Chemistry Journey - PMC [pmc.ncbi.nlm.nih.gov]

- 24. METTL3 depletion contributes to tumour progression and drug resistance via N6 methyladenosine-dependent mechanism in HR+HER2—breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 25. The methyltransferase-like proteins as core regulators of nucleic acid modifications and post-translation modification of proteins in disease pathogenesis and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

WD6305 TFA: A Technical Guide to its Impact on Cellular Apoptosis Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

WD6305 TFA is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the METTL3-METTL14 methyltransferase complex. This complex is a critical regulator of N6-methyladenosine (m6A) RNA modification, a post-transcriptional modification implicated in the pathogenesis of various diseases, including acute myeloid leukemia (AML). By hijacking the ubiquitin-proteasome system, WD6305 effectively reduces cellular levels of METTL3 and METTL14, leading to the inhibition of cancer cell proliferation and the induction of apoptosis. This technical guide provides an in-depth overview of the mechanism of action of WD6305, with a focus on its impact on cellular apoptosis pathways, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.

Quantitative Data on this compound Activity

The efficacy of WD6305 in degrading its target proteins and inducing apoptosis has been quantified in various studies. The following tables summarize the key quantitative data.

| Cell Line | Target Protein | Parameter | Value | Treatment Time | Reference |

| Mono-Mac-6 | METTL3 | DC₅₀ | 140 nM | 24 hours | [1] |

| Mono-Mac-6 | METTL14 | DC₅₀ | 194 nM | 24 hours | [1] |

Table 1: Degradation Efficacy of this compound. DC₅₀ (Degradation Concentration 50) represents the concentration of WD6305 required to degrade 50% of the target protein.

| Cell Line | Assay Type | Effect | Concentration Range | Treatment Time | Reference |

| Mono-Mac-6 | Cell Viability | Inhibition of cell proliferation | 0.5 - 10 µM | 48 hours | [1] |

| Mono-Mac-6 | Apoptosis Assay | Induction of apoptosis | 0.5 - 10 µM | 48 hours | [1] |

| AML cell lines | Western Blot | Increased levels of cleaved Caspase-3 | Not specified | Not specified | [1] |

| AML cell lines | Western Blot | Increased levels of cleaved PARP | Not specified | Not specified | [1] |

Table 2: Biological Activity of this compound in AML Cells.

Experimental Protocols

Cell Culture and Treatment

-

Cell Lines: Mono-Mac-6 and other relevant AML cell lines are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.

-

Compound Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution, which is then diluted to the desired concentrations in the cell culture medium for experiments.

Western Blotting for Protein Degradation and Apoptosis Markers

-

Cell Lysis: Cells are treated with varying concentrations of WD6305 for the indicated times. After treatment, cells are harvested, washed with ice-cold phosphate-buffered saline (PBS), and lysed in RIPA buffer containing a protease inhibitor cocktail.

-

Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay kit.

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against METTL3, METTL14, cleaved Caspase-3, cleaved PARP, and a loading control (e.g., GAPDH).

-

Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Viability Assay

-

Cell Seeding: Cells are seeded in 96-well plates at a specified density.

-

Treatment: The cells are treated with a range of concentrations of WD6305 or vehicle control (DMSO) for 48 hours.

-

Assay: Cell viability is assessed using a commercial MTS or MTT assay kit according to the manufacturer's instructions. The absorbance is measured using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells.

Apoptosis Analysis by Flow Cytometry

-

Cell Treatment: Cells are treated with WD6305 at various concentrations for the desired duration.

-

Staining: After treatment, cells are harvested, washed with PBS, and resuspended in Annexin V binding buffer. The cells are then stained with FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: The stained cells are analyzed using a flow cytometer. The percentages of viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells are quantified.

Signaling Pathways and Visualizations

Mechanism of Action of this compound

WD6305 is a PROTAC that functions by forming a ternary complex between the METTL3-METTL14 complex and an E3 ubiquitin ligase. This proximity induces the ubiquitination of METTL3 and METTL14, marking them for degradation by the proteasome.

Impact of METTL3-METTL14 Degradation on Apoptosis

The degradation of the METTL3-METTL14 complex by WD6305 disrupts the m6A methylation of various target mRNAs, including those involved in cell survival pathways. A key target is the anti-apoptotic protein Bcl-2. Reduced m6A modification of Bcl-2 mRNA can lead to its destabilization and reduced translation, resulting in lower levels of Bcl-2 protein. This shifts the balance towards pro-apoptotic Bcl-2 family members (e.g., Bax, Bak), leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and the activation of the intrinsic apoptosis pathway.

Experimental Workflow for Assessing WD6305-Induced Apoptosis

The following diagram outlines a typical experimental workflow to investigate the apoptotic effects of WD6305.

Conclusion

This compound represents a promising therapeutic agent for AML by effectively degrading the METTL3-METTL14 complex. This degradation disrupts the m6A RNA landscape, leading to the downregulation of key survival proteins like Bcl-2 and the subsequent activation of the intrinsic apoptotic pathway. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of targeting the m6A methyltransferase complex. Further investigation into the broader downstream effects of WD6305 will be crucial for its clinical development.

References

In Vitro Characterization of WD6305 TFA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial in vitro characterization of WD6305 TFA, a potent and selective proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the METTL3-METTL14 methyltransferase complex. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the compound's mechanism of action and associated signaling pathways.

Core Mechanism of Action

This compound operates as a heterobifunctional degrader. It is designed to simultaneously bind to the METTL3 subunit of the N6-methyladenosine (m6A) methyltransferase complex and an E3 ubiquitin ligase. Specifically, this compound recruits the von Hippel-Lindau (VHL) E3 ligase.[1][2][3] This induced proximity facilitates the polyubiquitination of METTL3 and its binding partner METTL14, marking them for subsequent degradation by the proteasome. The degradation of the METTL3-METTL14 complex leads to a reduction in global m6A RNA methylation, which in the context of acute myeloid leukemia (AML), inhibits cell proliferation and promotes apoptosis.[4][5]

Quantitative In Vitro Efficacy

This compound has demonstrated potent and efficient degradation of both METTL3 and METTL14 proteins in acute myeloid leukemia (AML) cell lines. The key quantitative metrics are summarized below.

| Parameter | Target Protein | Cell Line | Value | Conditions |

| DC₅₀ | METTL3 | Mono-Mac-6 | 140 nM | 24-hour treatment |

| DC₅₀ | METTL14 | Mono-Mac-6 | 194 nM | 24-hour treatment |

| Dₘₐₓ | METTL3 | Mono-Mac-6 | 91.9% | 24-hour treatment |

-

DC₅₀ (Degradation Concentration 50%): The concentration of the compound required to induce 50% degradation of the target protein.

-

Dₘₐₓ (Maximum Degradation): The maximum percentage of protein degradation achieved.

Downstream Cellular Effects and Signaling Pathways

The degradation of the METTL3-METTL14 complex by this compound initiates a cascade of downstream events that are detrimental to AML cells. By reducing m6A methylation on the mRNA of key oncogenes, this compound impacts multiple signaling pathways crucial for leukemia cell survival and proliferation.

Impact on Key Regulatory Pathways in AML

METTL3-mediated m6A modification has been shown to regulate the expression of several critical proteins in AML. The degradation of METTL3-METTL14 is expected to downregulate these targets, leading to anti-leukemic effects. Key affected pathways include:

-

p53 Signaling: METTL3/14 can methylate mdm2 mRNA, leading to its increased stability and translation. Elevated MDM2 protein, in turn, promotes the degradation of the tumor suppressor p53. By degrading METTL3/14, this compound is expected to decrease MDM2 levels, thereby stabilizing p53 and activating downstream apoptosis pathways.[6][7]

-

MYC and BCL2 Regulation: The mRNAs of the proto-oncogene MYC and the anti-apoptotic protein BCL2 are known targets of METTL3-mediated m6A methylation.[6][8] This modification enhances their translation, promoting cell proliferation and survival. Degradation of METTL3/14 leads to reduced MYC and BCL2 protein levels, contributing to cell cycle arrest and apoptosis.[6]

-

MAPK Pathway: The METTL3-PGC-1α axis has been implicated in modulating the MAPK signaling pathway in AML. METTL3 can affect the expression of PGC-1α, which in turn influences the phosphorylation of key MAPK pathway molecules like P38, c-Jun, and ERK1/2.[9]

Detailed Experimental Protocols

The following sections provide detailed methodologies for key in vitro experiments to characterize compounds like this compound.

PROTAC-Mediated Protein Degradation Assay (Western Blot)

This protocol is designed to quantify the degradation of target proteins (METTL3 and METTL14) in a designated cell line (e.g., Mono-Mac-6) following treatment with the PROTAC.

Materials:

-

Mono-Mac-6 cells

-

Complete RPMI-1640 medium

-

This compound stock solution (in DMSO)

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-METTL3, anti-METTL14, anti-GAPDH/β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Seeding: Seed Mono-Mac-6 cells in 6-well plates at a density that allows for logarithmic growth during the experiment.

-

Compound Treatment: Treat cells with increasing concentrations of this compound (e.g., 0, 20, 50, 100, 200, 500, 1000, 5000 nM). Include a vehicle control (DMSO). Incubate for 24 hours at 37°C, 5% CO₂.

-

Cell Lysis: Harvest cells by centrifugation, wash once with cold PBS, and lyse the cell pellet with RIPA buffer on ice for 30 minutes.

-

Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts for all samples and prepare them with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against METTL3, METTL14, and a loading control (e.g., GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and visualize the protein bands using an ECL substrate and an imaging system.

-

-

Data Analysis: Quantify band intensities using densitometry software. Normalize the intensity of target proteins to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC₅₀ and Dₘₐₓ values.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with this compound.

Materials:

-

Mono-Mac-6 cells

-

Complete RPMI-1640 medium (phenol red-free recommended for this assay)

-

This compound stock solution

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

Procedure:

-

Cell Seeding: Seed Mono-Mac-6 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

-

Compound Treatment: Add various concentrations of this compound (e.g., 0.5-10 µM) to the wells. Include vehicle control wells. Incubate for 48 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

-

Solubilization: For suspension cells, centrifuge the plate, carefully remove the supernatant, and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[10] Alternatively, add the solubilizing agent directly.

-

Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Subtract the background absorbance (media only). Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC₅₀ value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Mono-Mac-6 cells

-

This compound stock solution

-

Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)

-

Cold PBS

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat Mono-Mac-6 cells with desired concentrations of this compound (e.g., 0.5-10 µM) and a vehicle control for 48 hours.

-

Cell Harvesting: Collect the cells by centrifugation.

-

Washing: Wash the cells twice with cold PBS and then resuspend them in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[11]

-

Staining:

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.[11]

-

Data Interpretation:

-

Annexin V- / PI-: Healthy cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic or necrotic cells

-

Annexin V- / PI+: Necrotic cells (due to membrane damage)

-

References

- 1. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. E3 ubiquitin ligases: styles, structures and functions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of a PROTAC degrader for METTL3-METTL14 complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of a potent METTL3-METTL14 complex PROTAC degrader with antileukemic potential | BioWorld [bioworld.com]

- 6. The m6A RNA methyltransferase METTL3/METTL14 promotes leukemogenesis through the mdm2/p53 pathway in acute myeloid leukemia [jcancer.org]

- 7. The m6A RNA methyltransferase METTL3/METTL14 promotes leukemogenesis through the mdm2/p53 pathway in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. METTL3, an Independent Adverse Prognostic Factor for AML, Promotes the Development of AML by Modulating the PGC‐1α–MAPK Pathway and PGC‐1α–Antioxidant System Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

The Oncogenic Role of the METTL3-METTL14 Complex in Acute Myeloid Leukemia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N6-methyladenosine (m6A) is the most abundant internal modification of messenger RNA (mRNA) in eukaryotic cells, playing a pivotal role in RNA metabolism and gene expression. The deposition of m6A is primarily catalyzed by the METTL3-METTL14 methyltransferase complex. In recent years, a growing body of evidence has implicated the dysregulation of this complex in the pathogenesis of various cancers, with a particularly prominent role in acute myeloid leukemia (AML). This technical guide provides an in-depth overview of the relevance of the METTL3-METTL14 complex in AML, detailing its molecular functions, prognostic significance, and potential as a therapeutic target. We present a synthesis of current research, including quantitative data on gene expression and clinical outcomes, detailed experimental protocols for studying m6A modification, and visualizations of key signaling pathways.

Introduction: The m6A RNA Modification and the METTL3-METTL14 Complex

N6-methyladenosine (m6A) is a dynamic and reversible post-transcriptional modification that influences mRNA splicing, nuclear export, stability, and translation.[1][2] The m6A modification is installed by a "writer" complex, the core of which is a heterodimer of Methyltransferase-like 3 (METTL3) and Methyltransferase-like 14 (METTL14).[1][3] METTL3 is the catalytic subunit, while METTL14 serves as a structural scaffold, facilitating RNA substrate recognition.[4] This complex is further associated with other regulatory proteins, including WTAP, VIRMA, and RBM15, to form the m6A methyltransferase complex.[1] The biological effects of m6A are mediated by "reader" proteins that recognize the m6A mark and "eraser" enzymes that remove it.

In the context of cancer, dysregulation of the m6A machinery has emerged as a critical driver of tumorigenesis. Notably, in acute myeloid leukemia (AML), a hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood, the METTL3-METTL14 complex has been shown to play a significant oncogenic role.

Overexpression and Prognostic Significance of METTL3-METTL14 in AML

Multiple studies have demonstrated that both METTL3 and METTL14 are aberrantly upregulated in AML patients compared to healthy hematopoietic stem and progenitor cells (HSPCs).[1][5] This overexpression is observed across various AML subtypes, including those with chromosomal translocations such as t(11q23), t(15;17), and t(8;21).[6][7] High expression levels of METTL3 and/or METTL14 are significantly correlated with poor prognosis and shorter overall survival in AML patients.[8][9][10]

| Prognostic Marker | Patient Cohort | Finding | Reference |

| METTL3 Expression | 89 AML patients | High expression correlates with shorter survival. | [8] |

| METTL14 Expression | 89 AML patients | High expression correlates with shorter survival. | [8] |

| METTL3 Expression | AML patients | Independent adverse prognostic factor. | [10][11] |

| METTL14 Expression | MLL-rearranged AML | High expression associated with poor prognosis. | [6] |

| Combined METTL3/METTL14 | 75 AML patients | High expression of either correlates with poor prognosis. | [9] |

The Oncogenic Role of METTL3-METTL14 in AML Pathogenesis

The METTL3-METTL14 complex promotes leukemogenesis through multiple mechanisms, primarily by regulating the expression of key oncogenes and tumor suppressor genes.

Promotion of Leukemic Stem Cell Self-Renewal and Proliferation

METTL3 and METTL14 are essential for the self-renewal and maintenance of leukemia stem/initiation cells (LSCs/LICs), which are thought to be the root of AML relapse.[7][12] Depletion of either METTL3 or METTL14 in AML cells leads to a reduction in cell viability and proliferation, cell cycle arrest, and the induction of apoptosis.[7][8][13] Conversely, overexpression of METTL3 promotes AML cell growth.[14]

Blockade of Myeloid Differentiation

A hallmark of AML is the blockade of myeloid differentiation. The METTL3-METTL14 complex contributes to this by maintaining leukemic cells in an undifferentiated state.[14] Knockdown of METTL3 or METTL14 in AML cells induces terminal myeloid differentiation.[6][7] This effect is mediated, in part, through the regulation of transcription factors crucial for myeloid development.

Regulation of Key Signaling Pathways

The oncogenic functions of METTL3-METTL14 in AML are driven by the m6A-dependent regulation of critical signaling pathways.

-

MYC and MYB: METTL14-mediated m6A modification enhances the stability and translation of MYC and MYB mRNAs, two critical transcription factors that drive cell proliferation and inhibit differentiation in AML.[7]

-

BCL2 and PTEN: METTL3 has been shown to promote the translation of BCL2, an anti-apoptotic protein, and PTEN, a tumor suppressor, through m6A modification, thereby promoting cell survival.[15][16]

-

p53/mdm2 Pathway: The METTL3/METTL14 complex can target mdm2 mRNA for m6A modification, leading to increased MDM2 protein expression. MDM2 is a negative regulator of the p53 tumor suppressor. By upregulating MDM2, the complex inhibits the p53 pathway, thereby promoting leukemic cell survival.[8][9][17]

Caption: Signaling pathways regulated by METTL3-METTL14 in AML.

Therapeutic Targeting of the METTL3-METTL14 Complex in AML

The critical role of the METTL3-METTL14 complex in AML pathogenesis makes it an attractive therapeutic target. Genetic depletion of METTL3 or METTL14 has been shown to impair AML development in vivo.[6][14] More recently, the development of small molecule inhibitors targeting the catalytic activity of METTL3 has shown significant promise.

| Inhibitor | Target | Effect in AML Models | Reference |

| STM2457 | METTL3 | Reduced AML growth, increased differentiation and apoptosis, impaired engraftment, and prolonged survival in mouse models. | [18][19] |

| STC-15 | METTL3 | Anti-tumor effects as monotherapy and in combination with Venetoclax in vitro and in vivo. Currently in clinical development. | [19][20][21] |

| Eltrombopag | METTL3-14 (allosteric) | Anti-proliferative effects in AML cell lines, reduction in cellular m6A levels. | [22] |

Pharmacological inhibition of METTL3 has been demonstrated to be effective against AML cells without significantly harming normal hematopoietic cells, suggesting a favorable therapeutic window.[18][23]

Experimental Protocols for Studying METTL3-METTL14 in AML

m6A RNA Immunoprecipitation followed by Sequencing (MeRIP-Seq)

MeRIP-Seq is a widely used technique to map the transcriptome-wide distribution of m6A.[24][25]

Methodology:

-

RNA Extraction and Fragmentation: Isolate total RNA from AML cells or patient samples. Purify poly(A)+ RNA and fragment it into ~100-nucleotide-long fragments.

-

Immunoprecipitation: Incubate the fragmented RNA with an anti-m6A antibody to enrich for m6A-containing RNA fragments.

-

Library Preparation and Sequencing: Construct sequencing libraries from the immunoprecipitated RNA and a corresponding input control (without immunoprecipitation). Perform high-throughput sequencing.

-

Data Analysis: Align sequencing reads to the reference genome. Identify m6A peaks by comparing the enrichment of reads in the MeRIP sample over the input control.[26]

Caption: Experimental workflow for MeRIP-Seq.

CRISPR-Cas9 Screens for Identifying m6A Dependencies

CRISPR-Cas9 knockout screens are powerful tools to identify genes that are essential for the survival and proliferation of AML cells.[23][27]

Methodology:

-

Library Transduction: Transduce a Cas9-expressing AML cell line with a genome-wide or targeted sgRNA library.

-

Cell Culture and Selection: Culture the transduced cells for a defined period to allow for gene knockout and subsequent phenotypic effects.

-

Genomic DNA Extraction and Sequencing: Extract genomic DNA from the cell population at an early time point (baseline) and a late time point. Amplify and sequence the sgRNA-encoding regions.

-

Data Analysis: Compare the abundance of each sgRNA at the late time point to the baseline. sgRNAs that are depleted over time target genes essential for cell fitness.

Caption: Workflow for a CRISPR-Cas9 dropout screen in AML cells.

Conclusion and Future Directions

The METTL3-METTL14 complex has unequivocally emerged as a key oncogenic driver in acute myeloid leukemia. Its role in promoting leukemic stem cell function, blocking differentiation, and activating pro-survival signaling pathways underscores its significance as a high-value therapeutic target. The development of potent and selective METTL3 inhibitors has provided a promising new avenue for AML therapy, with early clinical trials underway.

Future research in this field will likely focus on:

-

Understanding Resistance Mechanisms: Investigating potential mechanisms of resistance to METTL3 inhibitors.

-

Combination Therapies: Exploring the synergistic effects of METTL3 inhibitors with existing AML therapies, such as BCL2 inhibitors (e.g., Venetoclax).[20]

-

Biomarker Development: Identifying predictive biomarkers to select patients who are most likely to respond to METTL3-targeted therapies.

-

Exploring the Broader m6A Machinery: Investigating the roles of other m6A writers, readers, and erasers in AML pathogenesis to identify additional therapeutic targets.

A deeper understanding of the intricate regulatory networks governed by the METTL3-METTL14 complex will undoubtedly pave the way for more effective and personalized treatments for patients with acute myeloid leukemia.

References

- 1. Frontiers | N6-Methyladenosine (m6A): A Promising New Molecular Target in Acute Myeloid Leukemia [frontiersin.org]

- 2. mednexus.org [mednexus.org]

- 3. METTL3 mediates chemoresistance by enhancing AML homing and engraftment via ITGA4 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. m6a Regulates Differentiation State and mRNA Translation in Myeloid Leukemia | Blood | American Society of Hematology [ashpublications.org]

- 6. The N6-Adenine Methyltransferase METTL14 Plays an Oncogenic Role in Acute Myeloid Leukemia | Blood | American Society of Hematology [ashpublications.org]

- 7. METTL14 Inhibits Hematopoietic Stem/Progenitor Differentiation and Promotes Leukemogenesis via mRNA m6A Modification - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The m6A RNA methyltransferase METTL3/METTL14 promotes leukemogenesis through the mdm2/p53 pathway in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The m6A RNA methyltransferase METTL3/METTL14 promotes leukemogenesis through the mdm2/p53 pathway in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. METTL3, an Independent Adverse Prognostic Factor for AML, Promotes the Development of AML by Modulating the PGC‐1α–MAPK Pathway and PGC‐1α–Antioxidant System Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The role and mechanism of METTL3/METTL14-mediated RNA modification in the pathogenesis and drug-resistance of AML - Jianjun Chen [grantome.com]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | The Role of RNA Methyltransferase METTL3 in Normal and Malignant Hematopoiesis [frontiersin.org]

- 15. The m6A RNA modification in AML - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. The m6A RNA methyltransferase METTL3/METTL14 promotes leukemogenesis through the mdm2/p53 pathway in acute myeloid leukemia [jcancer.org]

- 18. Small molecule inhibition of METTL3 as a strategy against myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 19. STORM Therapeutics publishes data in Nature showing its first-in-class inhibitor of METTL3 is effective as a new therapeutic strategy against AML - Cambridge Innovation Capital [cic.vc]

- 20. STC-15, a novel METTL3 inhibitor, and its combination with Venetoclax confer anti-tumour activity in AML models, Jan 2023, American Association for Cancer Research (AACR) Special Conference: Acute Myeloid Leukemia and Myelodysplastic Syndrome | Harnessing the power of RNA epigenetics | Cambridge, UK | STORM Therapeutics [stormtherapeutics.com]

- 21. pharmafile.com [pharmafile.com]

- 22. mdpi.com [mdpi.com]

- 23. drugtargetreview.com [drugtargetreview.com]

- 24. Refined RIP-seq protocol for epitranscriptome analysis with low input materials - PMC [pmc.ncbi.nlm.nih.gov]

- 25. MeRIP-Seq/m6A-seq [illumina.com]

- 26. rna-seqblog.com [rna-seqblog.com]

- 27. A CRISPR Dropout Screen Identifies Genetic Vulnerabilities and Therapeutic Targets in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

WD6305 TFA: A Technical Guide to a Potent METTL3-METTL14 Degrader

For Researchers, Scientists, and Drug Development Professionals

Abstract

WD6305, as a trifluoroacetic acid (TFA) salt, is a potent and selective heterobifunctional degrader targeting the METTL3-METTL14 methyltransferase complex. As a Proteolysis Targeting Chimera (PROTAC), WD6305 recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to the METTL3-METTL14 complex, leading to its ubiquitination and subsequent degradation by the proteasome. This mechanism effectively inhibits N6-methyladenosine (m6A) modification of RNA and has demonstrated significant anti-proliferative and pro-apoptotic effects in acute myeloid leukemia (AML) cells. This document provides a comprehensive overview of the chemical structure, properties, and biological activity of WD6305 TFA, along with detailed experimental protocols for its synthesis and evaluation.

Chemical Structure and Properties

WD6305 is a complex molecule composed of three key moieties: a ligand for the METTL3-METTL14 complex (derived from the inhibitor UZH2), a linker, and a ligand for the VHL E3 ligase. The trifluoroacetic acid salt form is designated as this compound.

Chemical Structure:

(2S,4R)-1-[(2S)-2-[5-[4-[[[6-[4-[4-[(4,4-dimethylpiperidin-1-yl)methyl]-2,5-difluorophenyl]-2-oxo-1,4,9-triazaspiro[5.5]undecan-9-yl]pyrimidin-4-yl]amino]methyl]phenyl]pent-4-ynoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid [1]

Physicochemical and Pharmacological Properties

A summary of the key physicochemical and pharmacological properties of this compound is presented in the tables below.

| Identifier | Value | Reference |

| Molecular Formula | C63H76F5N11O7S | [1] |

| Molecular Weight | 1226.4 g/mol | [1] |

| CAS Number | Not available | |

| Appearance | White to off-white solid | |

| Solubility | DMSO: 95 mg/mL (77.46 mM) | |

| Storage | Store at -20°C for long-term stability. |

| Pharmacological Parameter | Value | Cell Line | Reference |

| METTL3 Degradation DC50 | 140 nM | Mono-Mac-6 | [2][3] |

| METTL14 Degradation DC50 | 194 nM | Mono-Mac-6 | [2][3] |

| Maximum METTL3 Degradation (Dmax) | 91.9% | Mono-Mac-6 | [2][3] |

Mechanism of Action and Signaling Pathway

WD6305 functions as a PROTAC, a molecule designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to eliminate a specific target protein. In the case of WD6305, the target is the METTL3-METTL14 complex, a key "writer" of m6A RNA methylation, which is implicated in the progression of certain cancers, including AML.

The mechanism involves the formation of a ternary complex between the METTL3-METTL14 heterodimer, WD6305, and the VHL E3 ubiquitin ligase. This proximity, induced by WD6305, allows the VHL ligase to transfer ubiquitin molecules to the METTL3-METTL14 complex. The polyubiquitinated complex is then recognized and degraded by the 26S proteasome. The degradation of the METTL3-METTL14 complex leads to a reduction in global m6A levels in mRNA, which in turn affects various signaling pathways involved in cell proliferation and survival, ultimately leading to apoptosis in cancer cells.

Caption: Mechanism of action of this compound leading to the degradation of the METTL3-METTL14 complex.

Experimental Protocols

The following protocols are based on the methodologies described in the primary literature for the synthesis and evaluation of WD6305 and similar METTL3 degraders.

Synthesis of this compound

The synthesis of WD6305 is a multi-step process involving the preparation of the METTL3-binding moiety, the VHL ligand, and the linker, followed by their sequential coupling. The final product is purified by high-performance liquid chromatography (HPLC) and lyophilized to obtain the TFA salt. A detailed, step-by-step synthesis protocol is typically found in the supplementary information of the primary publication by Du et al. (2024). Researchers should refer to this source for precise reagent quantities, reaction conditions, and purification methods.

Western Blotting for METTL3/METTL14 Degradation

This protocol is for assessing the in-cell degradation of METTL3 and METTL14 following treatment with this compound.

-

Cell Culture and Treatment:

-

Culture acute myeloid leukemia (AML) cell lines (e.g., Mono-Mac-6, MOLM-13) in appropriate media and conditions.

-

Seed cells in 6-well plates at a density of 1 x 10^6 cells/mL.

-

Treat cells with varying concentrations of this compound (e.g., 0, 20, 100, 500, 2500 nM) for 24 hours. A DMSO control should be included.

-

-

Cell Lysis:

-

Harvest cells by centrifugation and wash with ice-cold PBS.

-

Lyse cell pellets in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA protein assay kit.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against METTL3, METTL14, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

-

-

Data Analysis:

-

Quantify band intensities using densitometry software.

-

Normalize the protein levels of METTL3 and METTL14 to the loading control.

-

Calculate the percentage of protein degradation relative to the DMSO-treated control.

-

Determine the DC50 value by plotting the percentage of degradation against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

Caption: A generalized workflow for Western blot analysis to determine protein degradation.

Cell Viability Assay (MTT Assay)

This protocol measures the effect of this compound on the proliferation and viability of AML cells.

-

Cell Seeding and Treatment:

-

Seed AML cells (e.g., Mono-Mac-6) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Allow cells to adhere or stabilize for a few hours.

-

Add varying concentrations of this compound (e.g., a serial dilution from 10 µM to 0.1 nM) to the wells. Include a DMSO control.

-

Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.

-

-

MTT Reagent Addition:

-

Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 4 hours at 37°C to allow the formation of formazan crystals by metabolically active cells.

-

-

Solubilization of Formazan:

-

Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

-

Incubate the plate overnight at 37°C to ensure complete dissolution of the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance from all readings.

-

Calculate cell viability as a percentage of the DMSO-treated control.

-

Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

m6A RNA Methylation Quantification Assay

This colorimetric assay quantifies the global m6A levels in poly(A)-selected RNA from cells treated with this compound.

-

Cell Treatment and RNA Extraction:

-

Treat AML cells with this compound (e.g., 1 µM) or DMSO for 48 hours.

-

Extract total RNA from the cells using a suitable RNA extraction kit.

-

-

mRNA Isolation:

-

Isolate poly(A) RNA from the total RNA using an oligo(dT)-based mRNA isolation kit.

-

-

m6A Quantification:

-

Use a commercial m6A RNA methylation quantification kit (colorimetric) according to the manufacturer's instructions. This typically involves:

-

Binding of the isolated mRNA to the assay wells.

-

Incubation with a capture antibody that specifically recognizes m6A.

-

Incubation with a detection antibody.

-

Addition of a colorimetric substrate and measurement of the absorbance.

-

-

-

Data Analysis:

-

Calculate the relative m6A levels in the this compound-treated samples compared to the DMSO-treated control based on the absorbance readings.

-

Conclusion

This compound is a valuable research tool for studying the biological roles of the METTL3-METTL14 complex and the consequences of its degradation. Its potent and selective activity against this key m6A methyltransferase makes it a promising lead compound for the development of novel therapeutics for AML and potentially other cancers dependent on m6A methylation. The experimental protocols provided herein offer a foundation for researchers to further investigate the chemical biology and therapeutic potential of this compound.

References

Methodological & Application

Application Notes and Protocols for WD6305 TFA in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

WD6305 is a potent and selective heterobifunctional small molecule that acts as a proteolysis-targeting chimera (PROTAC) to induce the degradation of the METTL3-METTL14 methyltransferase complex.[1][2][3] This complex is responsible for N6-methyladenosine (m6A) modification on RNA, a critical regulator of gene expression.[1] In various cancers, including acute myeloid leukemia (AML), the METTL3-METTL14 complex is overexpressed and plays a crucial role in tumor progression.[4][5] WD6305 TFA, the trifluoroacetate salt of WD6305, offers a powerful tool to study the downstream effects of METTL3-METTL14 degradation, including the inhibition of cancer cell proliferation and the induction of apoptosis.[1] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its therapeutic potential.

Mechanism of Action

WD6305 functions by hijacking the cell's ubiquitin-proteasome system. One end of the molecule binds to the METTL3 protein within the METTL3-METTL14 complex, while the other end recruits an E3 ubiquitin ligase. This proximity facilitates the ubiquitination of METTL3, marking it for degradation by the proteasome. The degradation of METTL3 leads to the destabilization and subsequent degradation of its binding partner, METTL14. The loss of the METTL3-METTL14 complex results in a global reduction of m6A RNA methylation, affecting the expression of key oncogenes and tumor suppressors, ultimately leading to anti-cancer effects.

Signaling Pathway

The degradation of the METTL3-METTL14 complex by WD6305 initiates a cascade of downstream signaling events. The reduction in m6A modification on various mRNA transcripts affects their stability and translation, thereby modulating key signaling pathways involved in cancer cell proliferation, survival, and differentiation. Notably, the PI3K/Akt/mTOR and MAPK signaling pathways are influenced by the m6A-dependent regulation of critical genes such as MYC, BCL2, and PTEN.[4][6][7][8]

Quantitative Data Summary

The following tables summarize the in vitro efficacy of WD6305 in AML cell lines.

Table 1: Degradation Efficacy of WD6305

| Cell Line | Target | DC50 (nM) | Dmax (%) | Treatment Time (hours) |

| Mono-Mac-6 | METTL3 | 140 | 91.9 | 24 |

| Mono-Mac-6 | METTL14 | 194 | >90 | 24 |

| MOLM-13 | METTL3 | ~430 | >90 | 16 |

| MOLM-13 | METTL14 | ~130 | >90 | 16 |

Table 2: Anti-proliferative and Apoptotic Activity of WD6305

| Cell Line | Assay | IC50 (µM) | Treatment Time (hours) |

| Mono-Mac-6 | Cell Proliferation | ~0.5 - 1.0 | 48 |

| MOLM-13 | Cell Viability | 0.78 | 72 |

| Mono-Mac-6 | Apoptosis Induction | N/A | 48 |

Note: Data is compiled from publicly available information and may vary based on experimental conditions.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Protocol:

-

Allow the this compound vial to equilibrate to room temperature before opening.

-

Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 1.226 mg of this compound (Molecular Weight: 1226.4 g/mol ) in 1 mL of DMSO.

-

Vortex thoroughly to ensure complete dissolution. Gentle warming (37°C) and sonication can be used to aid dissolution.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C for long-term storage.

Cell Culture and Treatment

Materials:

-

AML cell lines (e.g., Mono-Mac-6, MOLM-13)

-

Appropriate cell culture medium (e.g., RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound stock solution (10 mM)

Protocol:

-

Culture AML cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Maintain cells in logarithmic growth phase.

-

For experiments, seed cells at the desired density in appropriate culture vessels (e.g., 6-well plates, 96-well plates). Seeding densities should be optimized for each cell line and assay.

-

Prepare working solutions of this compound by diluting the 10 mM stock solution in fresh culture medium to the desired final concentrations.

-

Treat cells with the prepared this compound working solutions or DMSO as a vehicle control. The final DMSO concentration should not exceed 0.1% (v/v).

Western Blotting for METTL3 and METTL14 Degradation

This protocol aims to determine the dose-dependent degradation of METTL3 and METTL14.

Protocol:

-

Seed AML cells (e.g., 1 x 10^6 cells/well) in 6-well plates and allow them to adhere or stabilize overnight.

-

Treat cells with increasing concentrations of this compound (e.g., 0, 20, 100, 500, 2500, 5000 nM) for 24 hours.

-

Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against METTL3, METTL14, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify band intensities and normalize to the loading control to determine the extent of protein degradation.

Cell Viability Assay (MTT or CCK-8)

This protocol is to determine the effect of this compound on cell proliferation.

Protocol:

-

Seed AML cells (e.g., 5,000-10,000 cells/well) in a 96-well plate in a final volume of 100 µL per well.

-

Allow cells to acclimate for 24 hours.

-

Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 48 to 72 hours.[9]

-

Add 10 µL of MTT solution (5 mg/mL in PBS) or 10 µL of CCK-8 solution to each well.

-

Incubate for 1-4 hours at 37°C.

-

If using MTT, add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.

-